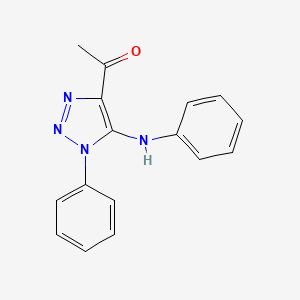![molecular formula C14H16N4O4S B5583022 2-HYDROXY-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5583022.png)
2-HYDROXY-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-HYDROXY-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an acetylcholinesterase inhibitor, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is attached through a nucleophilic substitution reaction, where the piperazine nitrogen attacks an electrophilic carbon on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-HYDROXY-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylpiperazine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-HYDROXY-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-HYDROXY-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cognitive function and memory . The molecular docking studies have shown that the compound binds to the active site of acetylcholinesterase, preventing its activity .
類似化合物との比較
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A reversible cholinesterase inhibitor used to treat dementia.
Galantamine: An alkaloid used for the treatment of mild to moderate Alzheimer’s disease.
Uniqueness
2-HYDROXY-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific structural features, which allow it to selectively inhibit acetylcholinesterase with high potency . Its mixed-type inhibition mechanism, involving both competitive and non-competitive inhibition, distinguishes it from other similar compounds .
特性
IUPAC Name |
5-(4-phenylpiperazin-1-yl)sulfonyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c19-13-12(10-15-14(20)16-13)23(21,22)18-8-6-17(7-9-18)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,15,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLNPZDGZZJEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B5582942.png)
![ethyl 2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5582953.png)
![4-methyl-3-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B5582961.png)
![(E)-1-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5582969.png)
![N-(2-CHLOROPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE](/img/structure/B5582980.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5582987.png)
![N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5582989.png)
![1-{4-[4-(3-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5582993.png)
![5,7-diethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5582997.png)
![{1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-3-propylpiperidin-3-yl}methanol](/img/structure/B5583003.png)

![2-[(2-fluorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5583021.png)
![3-[(4-methoxy-4-phenyl-1-piperidinyl)methyl]-3-piperidinol dihydrochloride](/img/structure/B5583027.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1H-pyrrol-2-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5583034.png)
